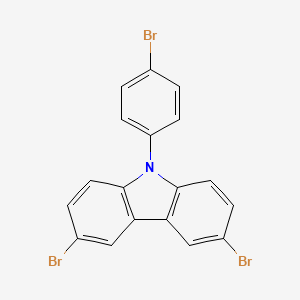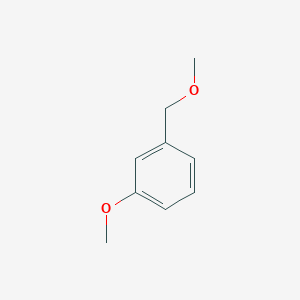
3-Methylbutyl 2-pyridyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylbutyl 2-pyridyl ketone is an organic compound with the molecular formula C11H15NO. It is a member of the 2-pyridyl ketone family, which are known for their significant roles in various chemical and biological processes. These compounds are often used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylbutyl 2-pyridyl ketone typically involves the reaction of 2-lithiopyridine with commercially available esters. This reaction is carried out in a nitrogen atmosphere at temperatures below -78°C to form a stable five-membered chelated intermediate . Another method involves the use of tri-n-butyl-tin hydride in benzene under heating conditions .
Industrial Production Methods: Industrial production of 2-pyridyl ketones, including this compound, often employs continuous flow chemistry. This method allows for rapid and efficient synthesis by integrating traditional synthesis operations into a streamlined process. The use of continuous flow chemistry not only enhances the yield but also reduces the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methylbutyl 2-pyridyl ketone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyridyl ketones.
Wissenschaftliche Forschungsanwendungen
3-Methylbutyl 2-pyridyl ketone has a wide range of applications in scientific research:
Biology: Employed in the study of bioactive molecules and natural products.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and functional materials.
Wirkmechanismus
The mechanism of action of 3-Methylbutyl 2-pyridyl ketone involves its interaction with various molecular targets and pathways. In medicinal chemistry, it acts as a pharmacophore group, interacting with specific enzymes or receptors to exert its effects. For example, it may inhibit the activity of certain enzymes involved in tumor growth or inflammation .
Vergleich Mit ähnlichen Verbindungen
- Methyl 2-pyridyl ketone
- Phenyl 2-pyridyl ketone
- 2-Pyridyl ketone Schiff bases
Comparison: 3-Methylbutyl 2-pyridyl ketone is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to methyl 2-pyridyl ketone and phenyl 2-pyridyl ketone, it has a longer alkyl chain, which can influence its reactivity and interaction with biological targets. The Schiff bases of 2-pyridyl ketones, on the other hand, are known for their coordination with metal ions, forming complexes with diverse applications in catalysis and material science .
Eigenschaften
IUPAC Name |
4-methyl-1-pyridin-2-ylpentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-9(2)6-7-11(13)10-5-3-4-8-12-10/h3-5,8-9H,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGCJJJARKYTJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)C1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454976 |
Source


|
| Record name | 3-METHYLBUTYL 2-PYRIDYL KETONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95188-18-4 |
Source


|
| Record name | 3-METHYLBUTYL 2-PYRIDYL KETONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
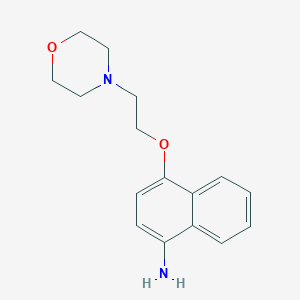
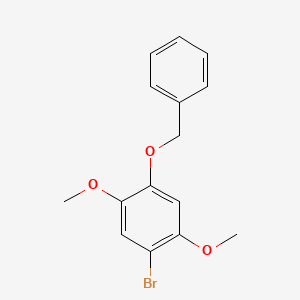
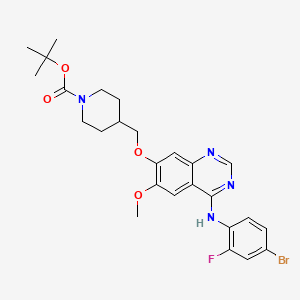
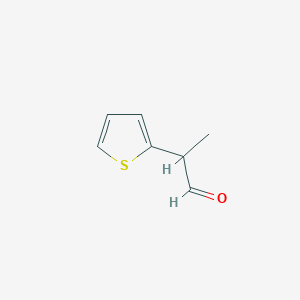

![6-Phenyl-1-oxaspiro[2.5]octane](/img/structure/B1312355.png)
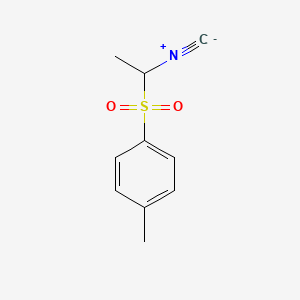
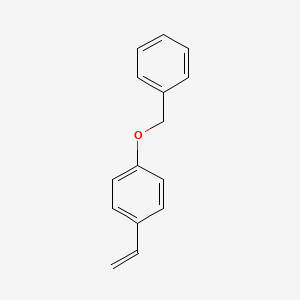
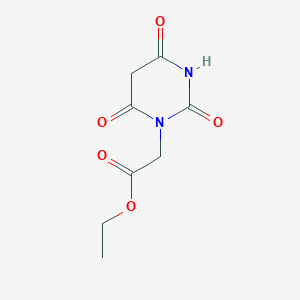

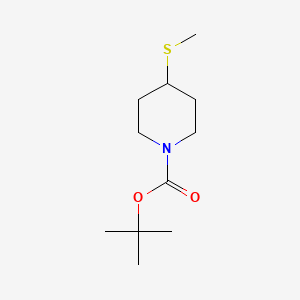
![N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B1312368.png)
